molecular formula C12H12S B493335 Methyl 1-naphthylmethyl sulfide CAS No. 5925-60-0

Methyl 1-naphthylmethyl sulfide

Cat. No.: B493335
CAS No.: 5925-60-0
M. Wt: 188.29g/mol
InChI Key: ZADHGEMSHRQLEQ-UHFFFAOYSA-N
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Description

Methyl 1-naphthylmethyl sulfide is an organosulfur compound characterized by a sulfur atom bonded to a methyl group and a 1-naphthylmethyl group. Its structure imparts unique electronic and steric properties, making it relevant in synthetic chemistry, particularly in C–S bond cleavage and coupling reactions. For example, 1-adamantyl methyl sulfide is synthesized via alkylation of 1-adamantanethiol with methyl iodide in the presence of sodium hydride . Similarly, 1-naphthylmethyl derivatives, such as 1-naphthylmethyl 1-propynyl sulfide, are synthesized from thiocyanate precursors with high yields (>90%) . These methods imply that this compound could be synthesized using analogous alkylation or nucleophilic substitution strategies.

Properties

CAS No.

5925-60-0

Molecular Formula

C12H12S

Molecular Weight

188.29g/mol

IUPAC Name

1-(methylsulfanylmethyl)naphthalene

InChI

InChI=1S/C12H12S/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3

InChI Key

ZADHGEMSHRQLEQ-UHFFFAOYSA-N

SMILES

CSCC1=CC=CC2=CC=CC=C21

Canonical SMILES

CSCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfides

Reactivity in C–S Bond Cleavage Reactions

Methyl 1-naphthylmethyl sulfide shares reactivity patterns with other benzylic and aromatic sulfides. For instance, methyl 2-naphthylmethyl sulfide undergoes tungsten hexacarbonyl-mediated C–S bond cleavage to yield 2-methylnaphthalene (14%) and a coupling product, 1,2-di(2'-naphthyl)ethane (50%) . In contrast, 1-naphthylmethyl phenyl sulfide produces 1-methylnaphthalene (5%) and 1,2-di(1'-naphthyl)ethane (53%) under similar conditions . This highlights how the position of the naphthyl group (1- vs. 2-) influences product distribution, likely due to steric and electronic effects.

Steric and Electronic Effects

  • 1-Naphthyl vs. 2-Naphthyl Derivatives: The 1-naphthyl group introduces greater steric hindrance compared to the 2-naphthyl isomer, which may reduce yields of monomeric products (e.g., methylnaphthalene) and favor dimeric coupling products .
  • Alicyclic vs. Aromatic Sulfides : 1-Adamantyl methyl sulfide, with its rigid alicyclic structure, exhibits distinct reactivity, yielding a single product (1-adamantane thiolate) without coupling byproducts, underscoring the role of structural rigidity in suppressing competing pathways .

Substituent-Dependent Reactivity

  • Alkynyl Substituents : 1-Naphthylmethyl 1-propynyl sulfide and 1-naphthylmethyl 2-phenylethynyl sulfide are synthesized via thiocyanate intermediates with >90% yields . The electron-withdrawing propynyl group may enhance stability during synthesis but reduce nucleophilicity in subsequent reactions.
  • Phenyl vs. Methyl Groups : 1-Naphthylmethyl phenyl sulfide generates lower yields of methylnaphthalene (5%) compared to methyl 2-naphthylmethyl sulfide (14%), suggesting that phenyl groups may stabilize intermediates, disfavoring complete C–S bond cleavage .

Data Tables

Table 1: Reaction Outcomes of Selected Sulfides in C–S Bond Cleavage

Compound Products Yields (%) Reference
Methyl 2-naphthylmethyl sulfide 2-Methylnaphthalene + Coupling product 14 + 50
1-Naphthylmethyl phenyl sulfide 1-Methylnaphthalene + Coupling product 5 + 53
4'-Methoxybenzyl methyl sulfide 4-Methylanisole + Coupling product Not specified

Toxicological Considerations

These findings suggest that similar precautions (e.g., handling under inert atmospheres, use of personal protective equipment) should apply to this compound.

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